molecular formula C39H32O15 B1640180 Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside CAS No. 121651-61-4

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

Cat. No. B1640180
CAS RN: 121651-61-4
M. Wt: 740.7 g/mol
InChI Key: YXXQUJGFZPLXJV-AIBWQOBZSA-N
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Description

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is a flavonoid compound . It appears as a yellow powder .


Molecular Structure Analysis

The molecular formula of this compound is C39H32O15 . Its molecular weight is 740.7 g/mol . The compound’s chemical name is [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate .


Physical And Chemical Properties Analysis

This compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Neuroprotection and CNS Diseases

K3R has demonstrated neuroprotective effects, making it relevant for central nervous system (CNS) diseases. Studies have explored its absorption from the gastrointestinal tract and transport across the blood–brain barrier (BBB). Key findings include:

Hypoglycemic Effects

In combination with other compounds, K3R has shown hypoglycemic effects in patients with type 2 diabetes. It interacts with glucose transporters, potentially improving glycemic control .

Mechanism of Action

Target of Action

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has been proven to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . Its primary targets are the cells in the CNS, particularly the neurons .

Mode of Action

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside interacts with its targets, the neurons, by stabilizing the mitochondrial membrane and decreasing reactive oxygen species . This interaction results in neuroprotective effects .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and mitochondrial stability . By stabilizing the mitochondrial membrane and reducing reactive oxygen species, Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can prevent neuronal damage and promote neuronal health .

Pharmacokinetics

The absorption of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside from the gastrointestinal tract into the blood and then across the blood–brain barrier (BBB) is a crucial aspect of its pharmacokinetics . The compound is found to be completely absorbed in the intestines of rats, and the absorption process follows the first-order kinetics . It can pass through the BBB with passive diffusion .

Result of Action

The molecular and cellular effects of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside’s action include the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species . These effects contribute to its neuroprotective properties, making it a potential drug for the prevention and treatment of neurodegenerative diseases such as Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound’s absorption from the gastrointestinal tract and transport across the BBB can be affected by factors such as diet and the presence of other compounds

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQUJGFZPLXJV-AIBWQOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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